molecular formula C21H16FN5O2 B2977972 7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-80-9

7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2977972
CAS RN: 919012-80-9
M. Wt: 389.39
InChI Key: SCJCCZXFNOVSNJ-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine core, which is a two-ring system consisting of a pyrimidine ring fused to an imidazole ring. It would also have phenyl (a benzene ring) and tolyl (a methyl-substituted benzene ring) substituents .


Chemical Reactions Analysis

As a purine derivative, this compound might participate in similar chemical reactions as other purines. These could include acid-base reactions, electrophilic aromatic substitution, or nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the substituents, the overall shape and size of the molecule, and the specific functional groups present .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Compounds with pyrazole structures, which are similar to the core structure of the compound , have been studied for their antileishmanial and antimalarial properties . These compounds have shown promising results in inhibiting the growth of parasites responsible for leishmaniasis and malaria, which are significant public health concerns in tropical regions. The efficacy of these compounds against Leishmania aethiopica and Plasmodium berghei suggests potential for the development of new treatments for these diseases.

Neuroprotective and Anti-neuroinflammatory Agents

Another application is in the field of neurology, where related compounds have been evaluated for their neuroprotective and anti-neuroinflammatory properties . These compounds could potentially be used to treat neurodegenerative diseases, ischemic stroke, and traumatic brain injury by protecting neuronal cells from damage and reducing inflammation in the brain.

Ecto-5’-Nucleotidase Interaction

In biochemistry, compounds like the one have been studied for their interaction with ecto-5’-nucleotidase . This enzyme plays a role in purinergic signaling, which is important in many physiological processes. Inhibitors of ecto-5’-nucleotidase have therapeutic potential in conditions such as cancer and inflammatory diseases.

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies to predict its interaction with various biological targets . This is crucial in drug discovery, where understanding the binding affinity and mode of action can significantly expedite the development of new drugs.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Many purine derivatives are biologically active and can interact with enzymes or receptors in cells .

Future Directions

The future research directions for this compound would depend on its biological or chemical activity. If it shows promising activity in preliminary studies, it could be further investigated for potential applications in medicine, biochemistry, or other fields .

properties

IUPAC Name

7-(4-fluorophenyl)-4-methyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c1-12-3-9-15(10-4-12)27-16(13-5-7-14(22)8-6-13)11-26-17-18(23-20(26)27)25(2)21(29)24-19(17)28/h3-11H,1-2H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJCCZXFNOVSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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